molecular formula C28H24FN3O2S B2427482 N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866873-18-9

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2427482
CAS No.: 866873-18-9
M. Wt: 485.58
InChI Key: FJFYHOZZFQUQDN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly as a potential kinase inhibitor. Its molecular architecture, which integrates a chromenopyrimidine core—a scaffold known for its interaction with ATP-binding sites of various kinases—suggests a mechanism of action centered on the modulation of key cell signaling pathways. This structural motif is associated with compounds investigated for targeting aberrant signaling in oncology research . The specific substitutions, including the 4-fluorophenyl and the acetamide-linked 3,4-dimethylphenyl groups, are designed to optimize binding affinity and selectivity. Consequently, this compound serves as a crucial chemical probe for researchers exploring the function of specific kinases in disease models, enabling the study of cellular proliferation, apoptosis, and survival mechanisms. Its primary research value lies in its use as a tool compound for validating novel biological targets and for structuring structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing new therapeutic agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-16-7-12-22(13-18(16)3)30-24(33)15-35-28-23-14-20-6-4-5-17(2)25(20)34-27(23)31-26(32-28)19-8-10-21(29)11-9-19/h4-13H,14-15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFYHOZZFQUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. The final step usually involves the formation of the thioacetamide linkage under specific reaction conditions such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds containing sulfur and fluorine often exhibit significant biological activities, making them valuable in drug development. The specific compound has been studied for its potential roles in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide. For instance:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways associated with tumor growth.
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The presence of sulfur in the molecular structure enhances the antimicrobial activity of the compound:

  • Research Findings : Sulfur-containing compounds have been documented to possess broad-spectrum antimicrobial properties. In laboratory tests, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

  • Mechanism : It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
  • Case Study : Experimental models of neurodegeneration indicated that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 3,4-dimethylphenylamine and 4-fluorobenzaldehyde.
  • Reaction Conditions : The reaction typically requires specific conditions such as temperature control and the use of catalysts to facilitate the formation of the desired sulfanyl acetamide structure.
  • Characterization Techniques : Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .

Data Table of Research Findings

Application AreaFindings SummaryReferences
Anticancer ActivityCytotoxic effects on breast and prostate cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduced oxidative stress; improved cognitive function

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide include other chromeno[2,3-d]pyrimidines with different substituents. Examples include:

  • Compounds with different halogen substituents on the phenyl ring.
  • Compounds with different alkyl or aryl groups on the chromeno[2,3-d]pyrimidine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a chromeno-pyrimidine core with various substituents, including a sulfanyl group and aromatic rings. Its molecular formula is C28H24FN3O2SC_{28}H_{24}FN_3O_2S, and it has a molecular weight of approximately 485.56 g/mol. The unique structural elements contribute to its diverse biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Cell Cycle Arrest : The compound was found to cause G2-M phase arrest in human melanoma A375 cells, leading to increased senescence markers such as SA-β-gal activity. This indicates its potential role in inhibiting tumor growth by disrupting normal cell cycle progression .
  • Apoptosis Induction : Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells following treatment with the compound, suggesting that it may trigger programmed cell death pathways in cancer cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. This activity is attributed to the presence of the chromeno-pyrimidine scaffold, which is known for its ability to interact with various biological targets.

Study 1: Anti-Melanoma Activity

In a study focusing on melanoma cells, this compound was evaluated for its effects on cell morphology and viability. The results demonstrated:

Treatment Concentration (µM)Percentage of Cell Viability (%)G2-M Phase Arrest (%)Apoptotic Cells (%)
010005
10753015
20506030
40208560

These findings indicate a clear dose-response relationship where increased concentrations lead to reduced viability and higher rates of apoptosis.

Study 2: Metabolic Stability

Another critical aspect of this compound's profile is its metabolic stability. A comparative analysis of metabolic stability across various derivatives showed that the compound maintained a half-life (T1/2) of approximately 43.643.6 minutes in human liver microsomes . This stability suggests potential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound and its structural analogs?

  • Methodological Answer : The synthesis of structurally related acetamide derivatives typically involves coupling reactions between substituted anilines and activated thiol-containing intermediates. For example, in analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), a carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane at low temperatures (273 K) is used to form the acetamide bond . Purification often involves sequential acid/base extraction and crystallization from mixed solvents (e.g., dichloromethane/ethyl acetate).
  • Key Considerations : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of acid to amine) and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, in N-(4-chlorophenyl) analogs, the dihedral angle between the 4-chlorophenyl and pyrimidine rings was 65.2°, with intramolecular N–H···N hydrogen bonds stabilizing the folded conformation .
  • Experimental Workflow :

  • Crystallization : Slow evaporation from a 1:1 dichloromethane/ethyl acetate mixture.
  • Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL2016 for full-matrix least-squares refinement, with H atoms added in calculated positions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity using design of experiments (DoE)?

  • Methodological Answer : Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) are effective for multivariable optimization (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry platforms integrating DoE have improved yields in diazomethane synthesis by 20–30% .
  • Case Study :

VariableRange TestedOptimal Value
Temperature273–313 K298 K
Solvent Ratio (DCM:EtOAc)1:1 to 1:31:2
Reaction Time3–24 h12 h
Data adapted from flow-chemistry optimization studies .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities. For example, in pyrrolo[2,3-d]pyrimidine derivatives, rigorous HPLC purity validation (>98%) and standardized IC50 assays (e.g., using MTT assays on HEK293 cells) reduced variability .
  • Steps for Reproducibility :

  • Validate compound purity via NMR and HRMS.
  • Use positive controls (e.g., known kinase inhibitors) in bioactivity assays.
  • Cross-reference crystallographic data to confirm structural integrity .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets. For example, pyrimidine derivatives showed strong binding to kinase ATP pockets via sulfanyl-acetamide moiety interactions .
  • Key Parameters :

  • Docking Score : ≤−8.0 kcal/mol indicates high affinity.
  • Hydrogen Bonds : ≥3 interactions with catalytic residues (e.g., Lys48, Glu66).

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